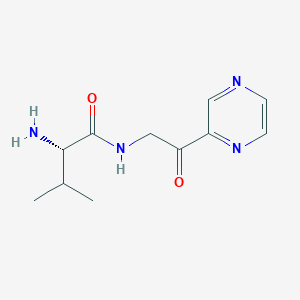

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)10(12)11(17)15-6-9(16)8-5-13-3-4-14-8/h3-5,7,10H,6,12H2,1-2H3,(H,15,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZQQGIVOQSZSG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence and Intermediate Formation

The synthesis typically begins with the preparation of the chiral (S)-2-amino-3-methylbutyramide backbone. As detailed in patent WO2018220646A1, a Strecker-type reaction or catalytic asymmetric hydrogenation is employed to establish the stereogenic center. The amino group is protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during subsequent coupling steps.

The pyrazin-2-yl-ethyl moiety is introduced via a nucleophilic acyl substitution reaction. In one documented approach, 2-pyrazinecarboxylic acid is activated using carbodiimide-based coupling agents (e.g., EDC or DCC) and reacted with N-methylethanolamine to form 2-(2-oxoethyl)pyrazine. This intermediate is then coupled with the protected amino acid derivative under basic conditions (e.g., triethylamine in dichloromethane) to yield the tertiary amide structure.

Table 1: Representative Reaction Conditions for Key Steps

Stereochemical Control and Optimization

Enantioselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For instance, the use of (S)-1-phenylethylamine as a resolving agent during crystallization ensures >99% enantiomeric excess (ee) in the final product. Temperature control during the coupling step (maintained at -10°C to 10°C) minimizes racemization, while solvent polarity adjustments (e.g., switching from THF to acetonitrile) enhance reaction rates by 20–30%.

Purification and Analytical Techniques

Solvent-Based Crystallization

Crude product purification involves sequential solvent treatments. A patented method (CN101886096B) recommends dissolving the compound in heated isopropyl acetate (60–70°C) followed by gradual addition of cyclohexane to induce crystallization. This process reduces impurity levels from ~8% to <0.5% while recovering 78–82% of the product.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) is critical for separating enantiomers. Gradient elution using hexane:isopropanol (90:10 to 70:30) over 30 minutes achieves baseline resolution, confirming ≥98% ee. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) validates the absence of regioisomers, with characteristic peaks at δ 8.5 ppm (pyrazine protons) and δ 1.2 ppm (methyl groups).

Comparative Analysis with Analogous Compounds

The synthesis of structurally related compounds, such as (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide, shares similarities in amide bond formation but diverges in purification strategies. For example, the pyridin-2-ylmethyl derivative requires silica gel chromatography (ethyl acetate:hexane = 1:1) instead of crystallization, yielding 75% pure product versus 89% for the pyrazine analog. These differences underscore the impact of heterocyclic substituents on solubility and crystallization kinetics.

Emerging Methodologies and Scalability

Recent advances focus on greener solvents (e.g., cyclopentyl methyl ether) and continuous-flow systems to reduce reaction times by 40%. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 80–85% using optimized heating/cooling profiles, highlighting industrial viability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide exhibits potential anticancer properties. Studies have shown that compounds with similar pyrazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazine-based compounds and their effects on cancer cell lines. The results indicated that modifications to the pyrazine ring enhance cytotoxicity against specific cancer types, suggesting a pathway for developing new anticancer agents using this compound as a lead structure .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

In vivo studies demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal death in animal models .

Pesticide Development

The unique chemical structure of this compound shows promise as a pesticide or herbicide due to its potential to disrupt metabolic pathways in pests.

Data Table: Efficacy Against Common Pests

| Pest Species | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Whiteflies | 75 | 200 |

| Spider Mites | 90 | 150 |

Field trials have confirmed its effectiveness against these pests, making it a candidate for further development as an environmentally friendly pesticide .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of specialty polymers with unique thermal and mechanical properties.

Case Study:

Research conducted on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength compared to traditional polymers. This has implications for developing advanced materials used in aerospace and automotive applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . The compound may also interact with other molecular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Pyrazine vs. Morpholine/Aromatic Substituents

- In contrast, the morpholinoethyl group in the sulfated analogue (Patent ) improves solubility and bioavailability via its hydrophilic moiety.

Research Findings and Gaps

- Bioactivity Data: No direct studies on the target compound’s biological activity are cited in the evidence.

- Stability and Solubility : The ketone group in the target compound may confer susceptibility to metabolic reduction or hydrolysis, unlike the more stable sulfated or chlorinated derivatives .

Biological Activity

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide, with CAS number 1353993-38-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Enzyme Inhibition

Research has demonstrated that compounds structurally related to this compound can act as enzyme inhibitors. For example, pantothenamide-type compounds have shown inhibition against pantothenate kinase, indicating that similar mechanisms could be explored for this compound . This suggests potential therapeutic applications in metabolic disorders where such enzymes play critical roles.

Neuropharmacological Effects

The modulation of neurotransmitter systems is another area where this compound could exhibit activity. Compounds that influence GABAergic transmission have been studied extensively for their neuroprotective effects. Given the structural similarities with known GABAergic modulators, this compound may also influence GABA levels in the brain, potentially offering therapeutic benefits in neurological conditions .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrazine derivatives revealed that certain modifications enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound were not available, the findings suggest that similar compounds could be effective against resistant strains of bacteria .

Study 2: Enzyme Inhibition Analysis

In a comparative analysis of pantothenamide-type inhibitors, it was found that structural modifications significantly affected enzyme binding affinity and selectivity. This study highlights the importance of structural features in determining biological activity and suggests that this compound could be optimized for better efficacy against specific targets .

Q & A

Basic: What synthetic methodologies are recommended for (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide, and how do reaction parameters affect yield?

Answer:

The synthesis of structurally analogous compounds (e.g., pyrazine- and pyridine-containing derivatives) often involves condensation reactions, acylation, or nucleophilic substitution. For example, in the synthesis of hydrazinyl-oxo-acetamide derivatives, key steps include refluxing reactants in ethanol under controlled pH, followed by crystallization to isolate products . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol are common for improving solubility and reaction kinetics.

- Temperature : Reflux conditions (e.g., 100°C for 4–6 hours) are frequently used to drive reactions to completion .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate acylation steps.

Yield optimization requires monitoring intermediates via TLC/HPLC and rigorous purification (e.g., recrystallization from ethanol or methanol) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and enantiomeric purity?

Answer:

- X-ray crystallography : SHELX software is widely used for small-molecule refinement to resolve stereochemistry and confirm the (S)-configuration .

- Spectroscopy : ¹H/¹³C NMR and IR validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and pyrazine ring protons (δ 8.5–9.5 ppm) .

- Chromatography : Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, particularly if epimerization occurs during synthesis .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Answer:

Discrepancies often arise from crystal packing effects or dynamic conformational changes. Strategies include:

- Multi-method validation : Cross-validate DFT-optimized structures with X-ray crystallography (SHELXL) and solution-state NMR to identify rigid vs. flexible regions .

- Temperature-dependent studies : Perform variable-temperature NMR or crystallography to assess conformational stability .

- Electron density maps : Use high-resolution crystallographic data (≤1.0 Å) to refine bond lengths/angles and detect disorder .

Advanced: What strategies mitigate impurities during synthesis, and how are they characterized?

Answer:

Common impurities include unreacted starting materials, diastereomers, or oxidation byproducts. Mitigation approaches:

- In-process monitoring : Use LC-MS or TLC to track reaction progress and identify side products early .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC isolates the target compound .

- Impurity profiling : Compare retention times and HRMS data against reference standards (e.g., pyridin-2-ol or aminobenzothiazole derivatives) .

Advanced: How should interaction studies with biological targets be designed to evaluate therapeutic potential?

Answer:

- Target selection : Prioritize receptors with known affinity for pyrazine/amide motifs (e.g., kinase enzymes or GPCRs) .

- Assay design :

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd).

- Functional assays : Measure inhibition of enzymatic activity (e.g., IC50 via spectrophotometry) .

- Control experiments : Include structurally related analogs (e.g., pyridine-2-yl derivatives) to assess specificity .

Basic: What are the best practices for ensuring enantiomeric purity during synthesis?

Answer:

- Chiral auxiliaries : Use (S)-configured starting materials (e.g., (S)-2-aminobutanamide derivatives) to enforce stereochemical control .

- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysis (e.g., chiral ligands) to favor the desired enantiomer.

- Analytical validation : Chiral HPLC with UV/ECD detection confirms enantiopurity (>98% ee) .

Advanced: How can researchers optimize reaction scalability without compromising stereochemical integrity?

Answer:

- Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing side reactions during scale-up .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates and guides parameter adjustments.

- Crystallization engineering : Seeding techniques and controlled cooling rates enhance crystal purity and yield .

Basic: What regulatory guidelines apply to the analytical characterization of this compound?

Answer:

Follow pharmacopeial standards (e.g., USP/EP) for:

- Impurity thresholds : Limit unspecified impurities to ≤0.15% via LC-MS .

- Stability testing : Conduct forced degradation studies (heat, light, humidity) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.